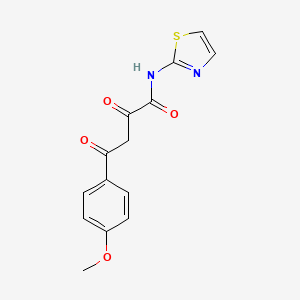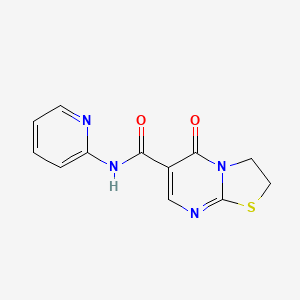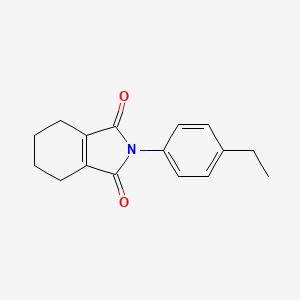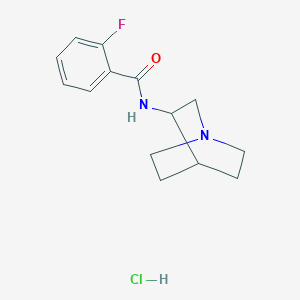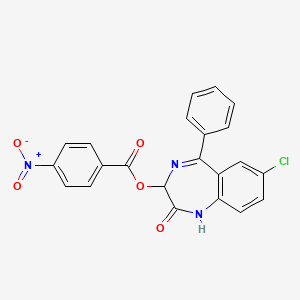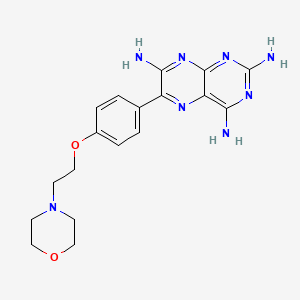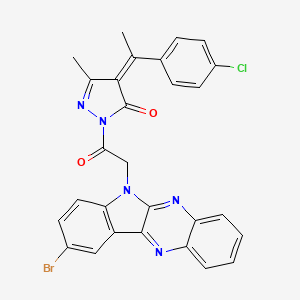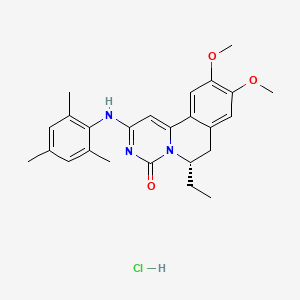
4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-ethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-ethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride, (S)- is a complex organic compound that belongs to the class of pyrimidoisoquinolines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrimido(6,1-a)isoquinolin-4-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrimidoisoquinoline core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as ethyl, methoxy, and trimethylphenyl groups through substitution reactions.
Purification: The final product is often purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Chemistry: Large-scale production using continuous flow reactors to improve efficiency and yield.
化学反应分析
Types of Reactions
4H-Pyrimido(6,1-a)isoquinolin-4-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
4H-Pyrimido(6,1-a)isoquinolin-4-one derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4H-Pyrimido(6,1-a)isoquinolin-4-one derivatives involves interactions with specific molecular targets and pathways. These compounds may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cell proliferation, apoptosis, and other cellular functions.
相似化合物的比较
Similar Compounds
Pyrimidoisoquinoline Derivatives: Compounds with similar core structures but different functional groups.
Isoquinoline Derivatives: Compounds with isoquinoline cores and various substituents.
Uniqueness
4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-ethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride, (S)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
属性
CAS 编号 |
108445-42-7 |
|---|---|
分子式 |
C25H30ClN3O3 |
分子量 |
456.0 g/mol |
IUPAC 名称 |
(6S)-6-ethyl-9,10-dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C25H29N3O3.ClH/c1-7-18-10-17-11-21(30-5)22(31-6)12-19(17)20-13-23(27-25(29)28(18)20)26-24-15(3)8-14(2)9-16(24)4;/h8-9,11-13,18H,7,10H2,1-6H3,(H,26,27,29);1H/t18-;/m0./s1 |
InChI 键 |
APLTWBDEQQCFPR-FERBBOLQSA-N |
手性 SMILES |
CC[C@H]1CC2=CC(=C(C=C2C3=CC(=NC(=O)N13)NC4=C(C=C(C=C4C)C)C)OC)OC.Cl |
规范 SMILES |
CCC1CC2=CC(=C(C=C2C3=CC(=NC(=O)N13)NC4=C(C=C(C=C4C)C)C)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


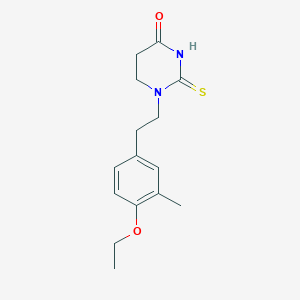
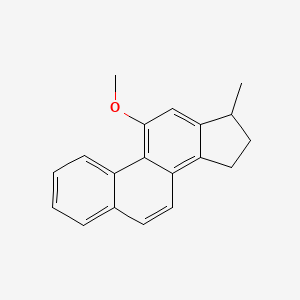
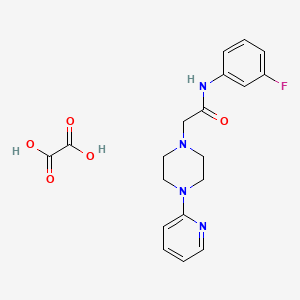
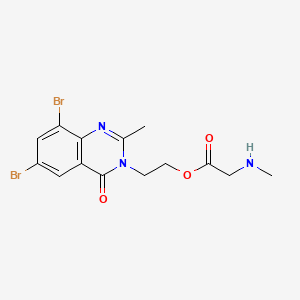
![1-[8-(2,4-dichlorophenyl)-2-methylquinolin-4-yl]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B12728742.png)

